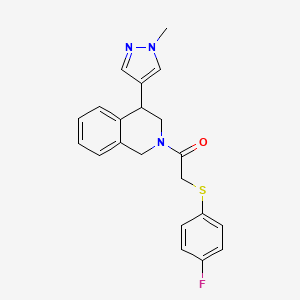
2-((4-fluorophenyl)thio)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-fluorophenyl)thio)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a useful research compound. Its molecular formula is C21H20FN3OS and its molecular weight is 381.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-fluorophenyl)thio)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic molecule with potential biological activity. Its structure incorporates a fluorophenyl group, a thioether linkage, and a pyrazole moiety, which are known to confer various pharmacological properties. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound can be broken down into key functional groups:
- Fluorophenyl group : Often linked to enhanced biological activity due to its electronic properties.
- Thioether linkage : Known for influencing pharmacokinetics and binding affinity.
- Pyrazole moiety : Associated with anti-inflammatory and analgesic properties.
The biological activity of the compound is primarily attributed to its interaction with various biological targets:
- CYP450 Enzyme Modulation : Similar compounds have been shown to induce cytochrome P450 enzymes, particularly CYP1A1, which plays a role in drug metabolism and activation of prodrugs. This induction can lead to increased formation of reactive metabolites that may contribute to antiproliferative effects in cancer cells .
- COX Inhibition : The compound's structure suggests potential inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. In related studies, pyrazole derivatives have demonstrated selective inhibition against COX-II, indicating that our compound may exhibit similar properties .
- Antiproliferative Activity : Research has indicated that compounds with similar structural features can exhibit significant antiproliferative effects against various cancer cell lines. This is often mediated through mechanisms such as DNA adduct formation and disruption of cell cycle progression .
Biological Activity Data
The following table summarizes relevant findings from various studies on compounds structurally similar to the target compound:
| Compound Name | Biological Activity | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 5F 203 | Antiproliferative | 10.5 | CYP1A1 induction |
| PYZ3 | COX-II Inhibitor | 0.011 | Selective COX inhibition |
| PYZ46 | Anti-inflammatory | 0.5 | COX-II inhibition |
Case Study 1: Anticancer Activity
A study investigated the effects of a pyrazole derivative similar to our compound on human breast cancer cells. The results indicated that the compound induced apoptosis and inhibited cell proliferation through the activation of CYP450 enzymes, leading to increased levels of reactive oxygen species (ROS) that damaged cellular components .
Case Study 2: Anti-inflammatory Effects
Another study focused on a series of pyrazole-linked compounds demonstrating significant anti-inflammatory activity in models of arthritis. The compounds exhibited selective inhibition of COX-II with minimal gastrointestinal toxicity, suggesting a favorable therapeutic profile for chronic inflammatory conditions .
属性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3OS/c1-24-11-16(10-23-24)20-13-25(12-15-4-2-3-5-19(15)20)21(26)14-27-18-8-6-17(22)7-9-18/h2-11,20H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVZPJAYTYYPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CSC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














